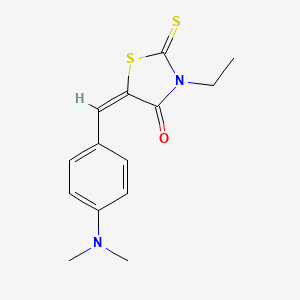

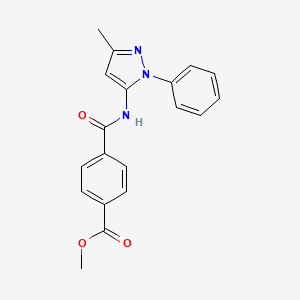

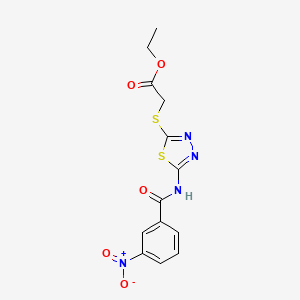

methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” is a chemical compound. It has been mentioned in a study where it was synthesized and characterized . The compound is a yellow solid with a melting point of 186.7–186.8 °C . Its NMR (400 MHz, DMSO- d 6) and C NMR (125 MHz, DMSO- d 6) values have been reported .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another study reported the synthesis and characterization of a new core–shell magnetic nanomaterial, which was used as a catalyst for the solvent-free preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1 H -pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1 H -pyrazol-5 (4 H )-one .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its synthesis and characterization data. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a methyl group and a phenyl group at the 3-position, and a carbamoylbenzoate group at the 4-position .Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied. For example, the reaction of 3-methyl-1-phenyl-1 H -pyrazol-5 (4 H )-one with various benzaldehydes in the presence of a catalyst resulted in the formation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1 H -pyrazol-5-ol) derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its appearance as a yellow solid and its melting point of 186.7–186.8 °C . Its NMR and C NMR values have also been reported .Applications De Recherche Scientifique

Hydrogen-bonded Molecular Structures

Research by Portilla et al. (2007) on isomeric reaction products of similar compounds has revealed complex hydrogen-bonded molecular structures. These structures include sheets and chains formed through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showcasing the compound's potential in crystallography and molecular engineering Portilla, J. et al., 2007.

Antimicrobial Activities

Siddiqui et al. (2013) have synthesized novel derivatives of pyrazole-3-carboxylate that displayed significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents Siddiqui, N. et al., 2013.

Antihyperglycemic Agents

Kees et al. (1996) described the synthesis and antidiabetic characterization of pyrazolone derivatives, identifying them as potent antihyperglycemic agents. This underscores their potential in diabetes management Kees, K. et al., 1996.

Electropolymerization and Electrochemical Applications

Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives, including electropolymerization with pyrrole. Their findings suggest applications in improving the properties of polymerized layers, relevant to electronics and materials science Schneider, S. et al., 2017.

Cross-Coupling Reactions

Ocansey et al. (2018) explored the use of pyrazole-based ligands in stabilizing metal complexes for Suzuki–Miyaura cross-coupling reactions. This research highlights its significance in organic synthesis and catalysis Ocansey, E. et al., 2018.

Analgesic and Anti-inflammatory Applications

Gokulan et al. (2012) synthesized new series of pyrazole derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting potential in pain management and inflammation reduction Gokulan, P. D. et al., 2012.

Orientations Futures

The future directions for the research on “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” could include further studies on its biological activities, potential applications, and the development of related compounds. For instance, pyrazole-containing compounds have been used in the development of new pesticides , and similar compounds have shown potential as antidiabetic agents .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins .

Mode of Action

It’s suggested that similar compounds may exert their effects through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Related compounds have been shown to exhibit antioxidant and anticancer activities, suggesting they may influence pathways related to oxidative stress and cell proliferation .

Result of Action

Related compounds have been shown to exhibit cytotoxic effects on certain cell lines, suggesting that this compound may also have similar effects .

Propriétés

IUPAC Name |

methyl 4-[(5-methyl-2-phenylpyrazol-3-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-12-17(22(21-13)16-6-4-3-5-7-16)20-18(23)14-8-10-15(11-9-14)19(24)25-2/h3-12H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOHWRHKPLVEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)

![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2571451.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2571452.png)

![5-methyl-10-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2571456.png)

![1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2571457.png)

![N-(2-hydroxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2571462.png)

![N-[2-(2-furyl)vinyl]-N'-(4-methylphenyl)urea](/img/structure/B2571464.png)